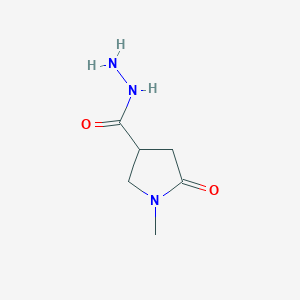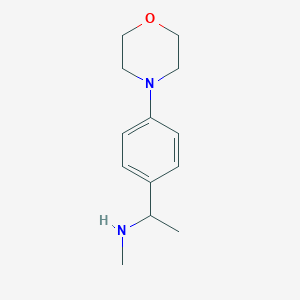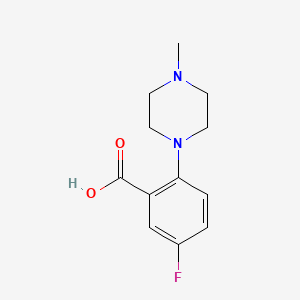
5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
描述
5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is a chemical compound with the molecular formula C₁₂H₁₅FN₂O₂ and a molecular weight of 238.26 g/mol. This compound is characterized by the presence of a fluorine atom at the 5th position of the benzene ring, a piperazine ring substituted with a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the benzene ring.
作用机制
Target of Action
The compound is a benzoic acid derivative. Benzoic acid derivatives are widely used in the pharmaceutical industry and can have various targets depending on their specific structures and functional groups. For instance, some benzoic acid derivatives are used as nonsteroidal anti-inflammatory drugs (NSAIDs) and target enzymes like cyclooxygenases .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. For benzoic acid derivatives, this can involve binding to an enzyme or receptor, inhibiting its function, and leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a piperazine ring and a fluoro group in “5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid” could influence its solubility, absorption, and distribution in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For instance, the pKa of the carboxylic acid group in “this compound” could influence its ionization state and therefore its absorption and distribution in the body .
生化分析
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors that regulate gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in adaptive changes in cellular functions, which are important considerations for its use in research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its activity and function, as different cellular compartments provide distinct environments that can modulate the compound’s effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluorobenzoic acid as the starting material.
Substitution Reaction: The fluorine atom on the benzene ring is substituted with a piperazine ring. This is achieved by reacting 5-fluorobenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The reaction mixture is then purified to isolate the desired product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of 5-hydroxy-2-(4-methyl-1-piperazinyl)benzoic acid.
Substitution: The piperazine ring can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used to substitute the piperazine ring, depending on the desired functional group.
Major Products Formed:
Amides and Esters: Oxidation of the carboxylic acid group can yield amides and esters.
Hydroxy Derivatives: Reduction of the fluorine atom can produce hydroxy derivatives.
Substituted Piperazines: Substitution reactions can lead to a variety of substituted piperazines.
科学研究应用
5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
相似化合物的比较
5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is similar to other fluorinated benzoic acids and piperazine derivatives. its unique combination of fluorine and piperazine groups sets it apart from other compounds. Some similar compounds include:
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline: This compound has a methoxy group instead of a carboxylic acid group.
5-Fluoro-2-(4-methyl-1-piperazinyl)pyrimidine: This compound has a pyrimidine ring instead of a benzene ring.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFDOPUFARGNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
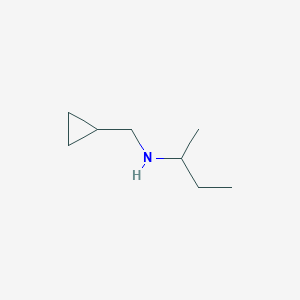
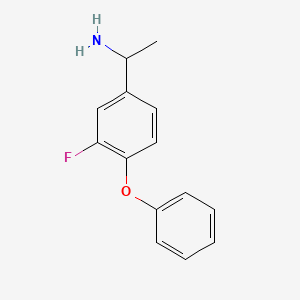

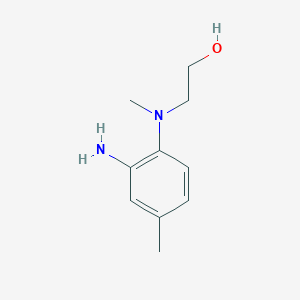
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)


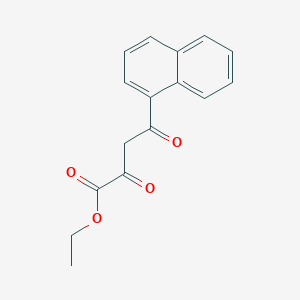
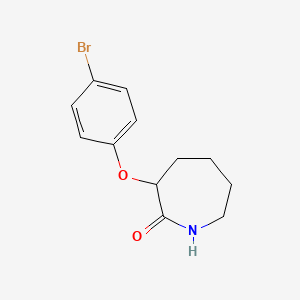
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)
